3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline
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Description
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline is a useful research compound. Its molecular formula is C27H27N3O2S and its molecular weight is 457.59. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Reactions and Chemical Properties
Research by Hamby and Bauer (1987) explored nucleophilic reactions involving similar compounds, providing insights into their chemical behavior and potential applications in creating various derivatives with unique properties. This study serves as a foundational piece for understanding the reactivity and utility of such compounds in chemical synthesis and potential drug development (Hamby & Bauer, 1987)[https://consensus.app/papers/comparison-reactions-3benzenesulfonyloxyalloxazine-hamby/3a3a63be1abc5ad5afc080dd96ca7e70/?utm_source=chatgpt].
Antimicrobial and Biological Activity
Marganakop et al. (2022) synthesized novel derivatives containing piperazine and assessed their antimicrobial activity. Their findings contribute to the development of new antimicrobial agents, showcasing the compound's potential in addressing resistant microbial strains (Marganakop et al., 2022)[https://consensus.app/papers/scxrd-docking-based-analyses-towards-novel-marganakop/1417910039d25ca4bb55036b15de8ab6/?utm_source=chatgpt].
Fluorescent Probes for DNA Detection
Perin et al. (2011) developed novel benzimidazo[1,2-a]quinolines, demonstrating their potential as DNA-specific fluorescent probes. This application is significant for bioanalytical techniques, offering a new tool for DNA detection and research (Perin et al., 2011)[https://consensus.app/papers/novel-aminated-benzimidazo12aquinolines-fluorescent-perin/27b45a2d44ff5ae9861b1daaa8579002/?utm_source=chatgpt].
Hypoxic-Cytotoxic Agents for Cancer Therapy
Ortega et al. (2000) synthesized new derivatives as hypoxic-cytotoxic agents, highlighting the compound's potential in cancer therapy. This research points towards the development of targeted treatments against cancer cells in hypoxic conditions (Ortega et al., 2000)[https://consensus.app/papers/quinoxalinecarbonitrile-14dinoxide-derivatives-agents-ortega/68d858d4707f5592be4de3fed95defe2/?utm_source=chatgpt].
Structural and Molecular Docking Studies
Desai et al. (2019) conducted structural and molecular docking studies on novel derivatives, elucidating their potential interactions with biological targets. These findings are crucial for drug design and discovery, providing insights into how such compounds can be optimized for specific therapeutic applications (Desai et al., 2019)[https://consensus.app/papers/synthesis-crystal-structure-docking-studies-novel-desai/400821f4dc4e5a29bc35b65ede26239f/?utm_source=chatgpt].
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-20-9-8-14-25(21(20)2)29-15-17-30(18-16-29)27-23-12-6-7-13-24(23)28-19-26(27)33(31,32)22-10-4-3-5-11-22/h3-14,19H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQFMGQBQQLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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